molecular formula C16H14BrClO B1609939 3-(3-Bromophenyl)-4-(4-chlorophenyl)butan-2-one CAS No. 848310-98-5

3-(3-Bromophenyl)-4-(4-chlorophenyl)butan-2-one

Cat. No. B1609939
Key on ui cas rn: 848310-98-5
M. Wt: 337.64 g/mol
InChI Key: UXWQKWNHXQZIND-UHFFFAOYSA-N
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Patent
US07629470B2

Procedure details

A 4-neck 12 L flask equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and gas adapter connected to a bubbler was charged with 3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-one, zinc cyanide (201 g), and dimethylformamide 4.0 L. Nitrogen gas was bubbled through the suspension for 30 min at room temperature and for 1 h at 56° C. using a heating mantle. The bromoketone/Zn(CN)2 slurry (at 56° C.) was added to the catalyst solution (at 56° C.). After the transfer was complete, the reaction mixture was stirred at 56° C. for 4.5 h under N2. The resulting suspension was cooled in an ice bath, and 30% aqueous ammonium hydroxide (971 mL) was added over 5 min, keeping the temperature below 30° C. The suspension was warmed to room temperature, stirred for 60 min, and then filtered through a pad of SOLKA FLOC eluting with toluene (5 L). The filtrate was added into an extractor containing 20% aqueous ammonium hydroxide (6.9 L) and 5 L of toluene. The biphasic mixture was stirred at room temperature for 15 min and then separated. The organic layer was washed with 7 L of brine (1:1 saturated NaCl:Water), then 7 L of water. The organic phase was transferred to a 12 L 4 neck flask equipped with an overhead stirrer, thermocouple, mechanical stirrer, and connected to a batch concentrator. The batch was concentrated under vacuum at 15-38° C. to a volume of 1.5 L, and then heptane (850 mL) was added.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 L
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
201 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:8]([CH2:12][C:13]2[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][CH:14]=2)[C:9](=[O:11])[CH3:10])[CH:5]=[CH:6][CH:7]=1.[CH3:20][N:21](C)C=O>[C-]#N.[Zn+2].[C-]#N>[Cl:19][C:16]1[CH:17]=[CH:18][C:13]([CH2:12][CH:8]([C:4]2[CH:3]=[C:2]([CH:7]=[CH:6][CH:5]=2)[C:20]#[N:21])[C:9](=[O:11])[CH3:10])=[CH:14][CH:15]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=CC1)C(C(C)=O)CC1=CC=C(C=C1)Cl
Name
Quantity
4 L
Type
reactant
Smiles
CN(C=O)C
Name
zinc cyanide
Quantity
201 g
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
56 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 56° C. for 4.5 h under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 4-neck 12 L flask equipped with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
thermocouple, nitrogen inlet, and gas adapter connected to a bubbler
CUSTOM
Type
CUSTOM
Details
Nitrogen gas was bubbled through the suspension for 30 min at room temperature and for 1 h at 56° C.
Duration
1 h
ADDITION
Type
ADDITION
Details
The bromoketone/Zn(CN)2 slurry (at 56° C.) was added to the catalyst solution (at 56° C.)
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was cooled in an ice bath
ADDITION
Type
ADDITION
Details
30% aqueous ammonium hydroxide (971 mL) was added over 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the temperature below 30° C
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 60 min
Duration
60 min
FILTRATION
Type
FILTRATION
Details
filtered through a pad of SOLKA FLOC
WASH
Type
WASH
Details
eluting with toluene (5 L)
ADDITION
Type
ADDITION
Details
The filtrate was added into an extractor
ADDITION
Type
ADDITION
Details
containing 20% aqueous ammonium hydroxide (6.9 L) and 5 L of toluene
STIRRING
Type
STIRRING
Details
The biphasic mixture was stirred at room temperature for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
The organic layer was washed with 7 L of brine (1:1 saturated NaCl:Water)
CUSTOM
Type
CUSTOM
Details
equipped with an overhead stirrer
CUSTOM
Type
CUSTOM
Details
thermocouple, mechanical stirrer, and connected to a batch concentrator
CONCENTRATION
Type
CONCENTRATION
Details
The batch was concentrated under vacuum at 15-38° C. to a volume of 1.5 L
ADDITION
Type
ADDITION
Details
heptane (850 mL) was added

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
Smiles
ClC1=CC=C(CC(C(C)=O)C=2C=C(C#N)C=CC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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